2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Übersicht
Beschreibung
2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is also known as BAY 43-9006 or Sorafenib, which is a FDA-approved oral medication used for cancer treatment. Sorafenib has been shown to inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression.
Wirkmechanismus
Sorafenib works by inhibiting the activity of several kinases involved in cancer cell growth and survival. It targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation, survival, and differentiation. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By targeting multiple signaling pathways, Sorafenib is able to inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in cancer cell growth and survival. Sorafenib also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, Sorafenib has been shown to induce apoptosis, which is the process of programmed cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer progression. It is also available as an FDA-approved oral medication, which makes it easy to administer to animals in preclinical studies. However, Sorafenib also has some limitations for lab experiments, including its potential toxicity to normal cells and its limited efficacy in some cancer types.
Zukünftige Richtungen
There are several future directions for Sorafenib research, including its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Sorafenib is also being studied for its potential use in other cancer types, such as breast and lung cancer. In addition, researchers are exploring the use of Sorafenib in combination with other drugs to overcome resistance to Sorafenib in cancer cells. Finally, researchers are investigating the use of Sorafenib in combination with biomarkers to predict response to therapy and improve patient outcomes.
Conclusion:
In conclusion, Sorafenib is a chemical compound that has been extensively studied for its anti-tumor activity in various cancer types. It works by inhibiting the activity of several kinases involved in cancer cell growth and survival, and by inhibiting angiogenesis and inducing apoptosis in cancer cells. Sorafenib has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer progression. However, Sorafenib also has some limitations for lab experiments, including its potential toxicity to normal cells and its limited efficacy in some cancer types. There are several future directions for Sorafenib research, including its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy, and its use in other cancer types.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its anti-tumor activity in various cancer types, including liver, kidney, and thyroid cancer. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in cancer cell growth and survival. Sorafenib has also been shown to induce apoptosis and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, Sorafenib has been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-5-3-4-6-18(15)21(25)22-19-8-7-17(13-16(19)2)27-14-20(24)23-9-11-26-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFUWDQKRYLGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OCC(=O)N3CCOCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.